![molecular formula C8H8BrNO B035170 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 105679-22-9](/img/structure/B35170.png)

7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Overview

Description

Synthesis Analysis

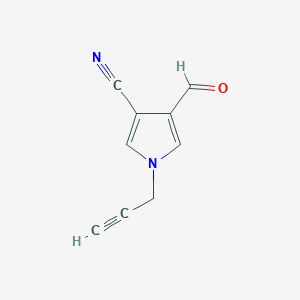

The synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives involves multicomponent, diastereoselective, and environmentally friendly methodologies. For example, a green and efficient, catalyst-free synthetic strategy has been developed to construct substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine with excellent diastereoselectivity and yields through a one-pot, multicomponent approach (Kushwaha et al., 2020). Another method involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines, showcasing a significant degree of stereoselectivity (Gabriele et al., 2006).

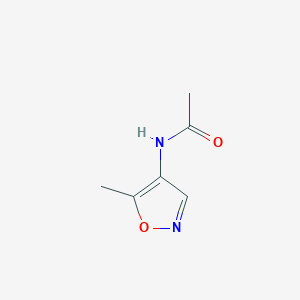

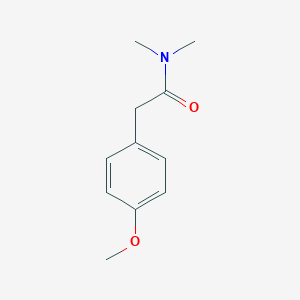

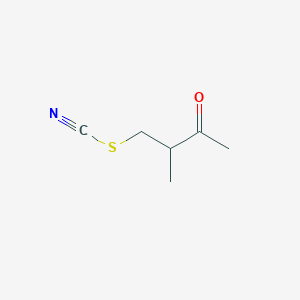

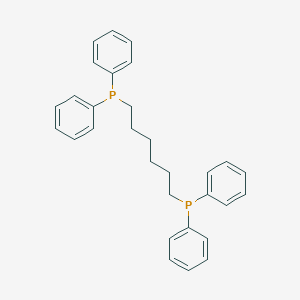

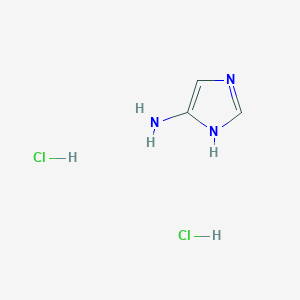

Molecular Structure Analysis

The molecular structure of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been thoroughly analyzed through various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS. These analyses confirm the successful synthesis and identify the specific substituents and stereochemistry of the synthesized compounds (Tian et al., 2012).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential as intermediates for further chemical transformations. For example, the Smiles rearrangement has been utilized in the synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives for antimicrobial activity testing (Fang et al., 2011).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine are cancer cells . The compound has been tested for its in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets through a process that is yet to be fully understood. It is known that the compound exhibits remarkable anticancer activity, which is further strengthened by molecular docking studies with egfr . This suggests that the compound may interact with EGFR, a protein that plays a key role in cell growth and survival, thereby inhibiting the growth of cancer cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cancer cell growth . Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide . This suggests that the compound may induce cell death or inhibit cell proliferation in cancer cells.

Action Environment

The action, efficacy, and stability of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions . For instance, the compound should be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name |

7-bromo-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZUUGCTPRPFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592476 | |

| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105679-22-9 | |

| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)